1,3-bis(3-chlorophenyl)-5-[(thiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione
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Overview
Description
1,3-bis(3-chlorophenyl)-5-[(thiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound that features a diazinane ring substituted with chlorophenyl and thiophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(3-chlorophenyl)-5-[(thiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with thiophene-2-carbaldehyde in the presence of a base, followed by cyclization with urea or thiourea under acidic conditions . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-bis(3-chlorophenyl)-5-[(thiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are common, where the chlorophenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1,3-bis(3-chlorophenyl)-5-[(thiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1,3-bis(3-chlorophenyl)-5-[(thiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound may inhibit enzymes or disrupt cellular processes by binding to active sites or altering membrane permeability. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3-bis(3-chlorophenyl)-2-thiourea: Similar structure but with a thiourea group instead of the diazinane ring.
5-(thiophen-2-yl)-1,3-diphenyl-1H-pyrazole: Contains a thiophenyl group and a pyrazole ring.
3-chlorophenyl-2-thiophenyl-1,3-oxazolidine: Features a thiophenyl group and an oxazolidine ring.
Uniqueness
1,3-bis(3-chlorophenyl)-5-[(thiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione is unique due to its combination of chlorophenyl and thiophenyl groups with a diazinane ring. This structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds .
Properties
IUPAC Name |
1,3-bis(3-chlorophenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12Cl2N2O3S/c22-13-4-1-6-15(10-13)24-19(26)18(12-17-8-3-9-29-17)20(27)25(21(24)28)16-7-2-5-14(23)11-16/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWGDHWLOBTZPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CC=CS3)C(=O)N(C2=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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